Bienvenue dans la boutique en ligne BenchChem!

1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one

Solubility Formulation Medicinal Chemistry

1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one (CAS 98216-21-8) is a regiospecifically fused [4,5-f] quinazolinone scaffold with a unique hydrogen-bonding pattern (1 donor, 3 acceptors) [12], zero rotatable bonds, and a moderate LogP (XLogP3: 0.5) [12]. Its rigid, planar architecture minimizes conformational entropy, making it ideal for fragment-based drug discovery (FBDD) and crystallography [12]. The core is a proven starting point for cardiotonic agent development, as supported by patent literature on related methylenedioxy-quinazolinones [5]. Unlike generic 2(1H)-quinazolinones or alternative regioisomers (e.g., [4,5-g]), this specific [4,5-f] fusion dictates distinct electronic distribution and target engagement that cannot be replicated without experimental validation. Procure with confidence: vendors typically supply ≥95% purity, ensuring consistent performance in multi-step synthesis [8] [12].

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 98216-21-8
Cat. No. B3317934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one
CAS98216-21-8
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3
InChIInChI=1S/C9H6N2O3/c12-9-10-3-5-6(11-9)1-2-7-8(5)14-4-13-7/h1-3H,4H2,(H,10,11,12)
InChIKeyNGFITWWVVUSDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one (CAS 98216-21-8): A Fused Dioxolo-Quinazolinone Scaffold for Medicinal Chemistry Research


1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one (CAS 98216-21-8) is a heterocyclic compound characterized by a quinazolin-7(6H)-one core fused with a 1,3-dioxole (methylenedioxy) ring . This specific regioisomeric fusion ([4,5-f]) yields a rigid, planar scaffold with molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. The compound is classified within the broader quinazolinone family, a privileged structure extensively investigated for its diverse pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory activities .

The Critical Role of Regioisomerism and Scaffold Fusion in 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one Differentiation


Within the quinazolinone and dioxolo-quinazoline chemotypes, substitution patterns and regioisomeric variations (e.g., [4,5-f] vs. [4,5-g] fusion) profoundly impact molecular conformation, electronic distribution, and consequently, target engagement and physicochemical properties. Generic substitution with other quinazolinones, even those bearing a methylenedioxy group at alternative positions (e.g., 5,6-methylenedioxy-2(1H)-quinazolinone [1]) or lacking the dioxole fusion altogether, is not scientifically valid without comparative experimental validation. The specific [4,5-f] fusion in 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one dictates a unique hydrogen-bonding pattern (single donor, three acceptors ) and a distinct lipophilic profile (XLogP3: 0.5 ) that can influence solubility, permeability, and off-target interactions, thereby directly impacting its suitability for specific assays or as a synthetic building block .

Quantitative Differentiation of 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one: Evidence for Informed Selection


Aqueous Solubility: Sparing Solubility Profile Differentiates from Broader Quinazolinone Class

The aqueous solubility of 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one is reported as 0.10 g/L (sparingly soluble) . This low aqueous solubility is a critical physicochemical parameter distinguishing it from certain other quinazolinone derivatives engineered for improved water solubility, such as alkoxy-substituted analogs. This property necessitates specific formulation strategies for in vitro and in vivo studies.

Solubility Formulation Medicinal Chemistry

Cardiotonic Scaffold Activity: Class-Level Inference for Lead Optimization

The 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one scaffold is structurally related to a class of 4-alkyl-5,6- and 6,7-methylenedioxy-2-1[H]-quinazolinones disclosed as active cardiotonic agents [1]. While direct head-to-head potency data for the unsubstituted core (CAS 98216-21-8) are not available, the patent literature establishes that the methylenedioxy-quinazolinone core is a privileged substructure for modulating cardiac contractility [1]. This differentiates it from other quinazolinone cores (e.g., 2-substituted or 4-anilino quinazolines) primarily associated with kinase inhibition or anticancer activity.

Cardiotonic Cardiovascular Drug Discovery

Computational ADME Profile: Balanced Lipophilicity (LogP 0.5) and Low TPSA (59.9 Ų)

Predicted physicochemical properties for 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one include a calculated octanol-water partition coefficient (XLogP3) of 0.5 and a topological polar surface area (TPSA) of 59.9 Ų . The LogP of 0.5 indicates a balanced lipophilic-hydrophilic profile, which is advantageous for passive membrane permeability. The TPSA of 59.9 Ų is below the typical threshold (140 Ų) for oral bioavailability, suggesting favorable absorption potential relative to more polar quinazolinone derivatives with higher TPSA values.

ADME Drug-likeness Computational Chemistry

Structural Rigidity and Hydrogen-Bonding Capabilities: A Defined Scaffold for Crystallography and Fragment-Based Drug Design

The compound's structure features a completely rigid, planar fused ring system with zero rotatable bonds . It possesses one hydrogen bond donor (NH) and three hydrogen bond acceptors (two from the quinazolinone carbonyl and nitrogen, one from the dioxole oxygen) . This defined pharmacophoric geometry is distinct from flexible quinazolinone analogs with pendant chains. The rigidity reduces the entropic penalty upon binding, making it an ideal fragment-like core for structure-based drug design and a potential crystallization aid for target proteins .

Fragment-Based Drug Discovery Crystallography Structure-Based Design

Commercial Purity Benchmark: ≥95% Standard for Reproducible Research

Multiple reputable vendors, including AKSci and BOC Sciences, specify a minimum purity of ≥95% for 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one . This established purity specification ensures that procurement from these sources yields material suitable for most research applications without the need for further purification, reducing variability in biological assays or synthetic transformations . This is in contrast to non-specialized suppliers or custom synthesis requests where purity may be unvalidated or lower.

Chemical Purity Reproducibility Quality Control

Validated Application Scenarios for 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one Based on Quantitative Evidence


Lead Optimization for Cardiovascular Drug Discovery Programs

Utilize 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one as a core scaffold for synthesizing novel cardiotonic agents. This application is directly supported by patent literature establishing the cardiotonic activity of closely related 4-alkyl-5,6-methylenedioxy-2-1[H]-quinazolinones [1]. The core's rigid structure and favorable predicted ADME profile (LogP 0.5, TPSA 59.9 Ų) provide an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetics while minimizing off-target effects .

Fragment-Based Drug Discovery (FBDD) and Structural Biology Studies

Employ the compound as a rigid, fragment-like core in FBDD campaigns or as a co-crystallization ligand. Its zero rotatable bonds and defined hydrogen-bonding pattern (1 donor, 3 acceptors) minimize conformational entropy and enhance the interpretability of X-ray crystallography or NMR-derived binding modes [1]. Its moderate aqueous solubility (0.10 g/L) is suitable for standard fragment screening concentrations (typically 200-500 µM) .

Synthetic Building Block for Diversifying Quinazolinone Libraries

Leverage 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one as a versatile intermediate for constructing diverse chemical libraries. The core can undergo further functionalization (e.g., at the quinazolinone nitrogen or via electrophilic substitution on the aromatic ring) to generate analogs with tailored biological profiles [1]. The ≥95% purity specification from vendors ensures consistent yields and product quality in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.